N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxyethyl group, and a pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with serotoninergic 5-ht 1a receptors .
Mode of Action
It is suggested that the compound may interact with its targets through electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence the serotoninergic system .
Result of Action
Compounds with similar structures have been shown to have affinity towards 5-ht 1a receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Intermediate: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and suitable electrophiles.
Pyrazole Formation: The pyrazole ring is constructed through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Ethers, thioethers
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicinal research, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzo[b]thiophene moiety .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1H-pyrazole-4-carboxamide
- N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxamide
- N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1H-pyrazole-4-carboxamide
Uniqueness
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxy and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These substituents can modulate the compound’s electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-19-8-11(16(18-19)22-2)15(21)17-7-13(20)12-9-23-14-6-4-3-5-10(12)14/h3-6,8-9,13,20H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUWIMYFGLEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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